![molecular formula C17H17N3O3S B2871787 1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone CAS No. 1903151-65-4](/img/structure/B2871787.png)
1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone is a compound known for its complex molecular structure and potential applications in various fields of scientific research, including chemistry, biology, and medicine. It features a multi-ring system that is functionalized with a sulfonyl group and an ethanone moiety, which contributes to its unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic synthesis. This can include the following steps:
Cyclization: Constructing the tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core through cyclization reactions under controlled conditions.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides in the presence of a base.
Functionalization: Addition of the ethanone group, potentially through acylation reactions using acetyl chloride in an anhydrous solvent environment.
Industrial Production Methods
Industrial production might adapt the synthetic route for scalability, optimizing reaction conditions like temperature, pressure, and choice of solvents. Utilizing continuous flow reactors or batch processing could be effective for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone can undergo several types of chemical reactions:
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction of ketone functionality to form corresponding alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like m-Chloroperoxybenzoic acid (mCPBA).
Reduction: Employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Typical reagents include halogenating agents, nucleophiles, and bases/acids.
Major Products
Major products from these reactions often include:
Sulfoxides or sulfones from oxidation.
Alcohols from reduction.
Various substituted phenyl derivatives from substitution reactions.
科学的研究の応用
1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone finds applications across multiple scientific disciplines:
Chemistry: Studied for its unique reactivity and potential as a building block in synthetic organic chemistry.
Biology: Evaluated for its effects on biological systems, possibly as an inhibitor of specific enzymes or signaling pathways.
Medicine: Investigated for therapeutic potentials, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of specialized materials or as an intermediate in complex chemical manufacturing processes.
作用機序
The compound’s mechanism of action often involves:
Molecular Targets: Specific enzymes, receptors, or cellular pathways.
Pathways: May inhibit or activate pathways related to disease processes. For example, inhibition of kinase enzymes involved in cell proliferation could make it a candidate for anti-cancer research.
類似化合物との比較
Similar Compounds
Comparable compounds might include:
Other sulfonyl-containing organic compounds.
Complex ring systems with biological activity.
Ethanone derivatives with pharmacological properties.
特性
IUPAC Name |
1-[3-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-ylsulfonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11(21)12-3-2-4-14(7-12)24(22,23)20-13-5-6-17(20)15-9-18-10-19-16(15)8-13/h2-4,7,9-10,13,17H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHQDZTYYNAZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)
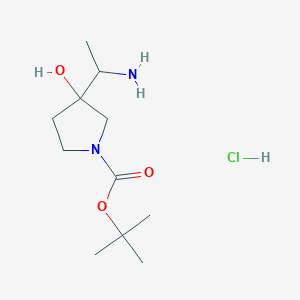
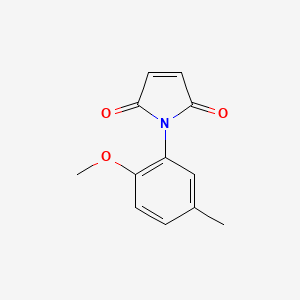

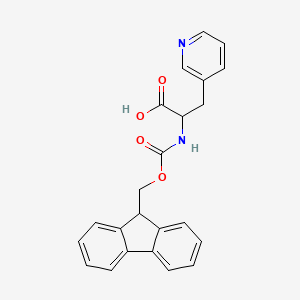
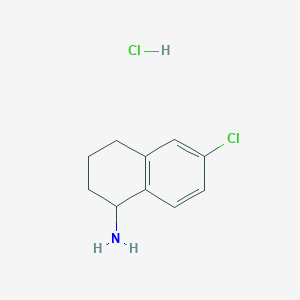
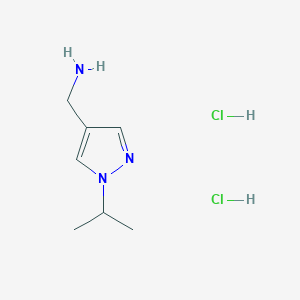
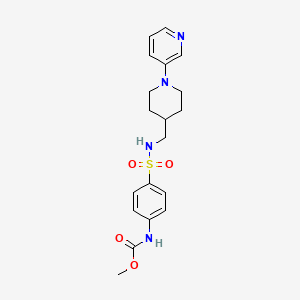
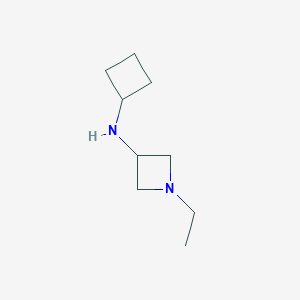
![5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2871720.png)
![2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2871723.png)
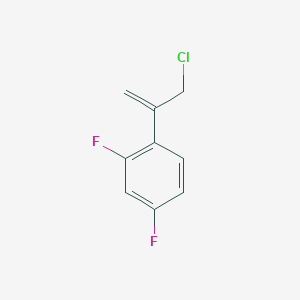
![N-[(2-ethoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2871726.png)
![3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2871727.png)
